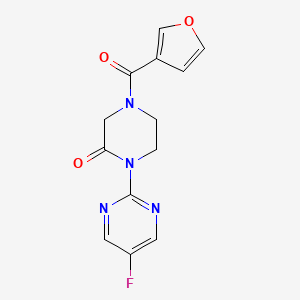

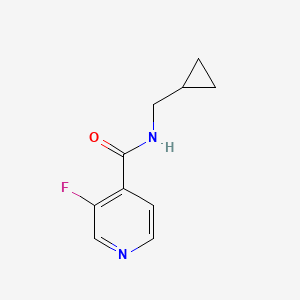

N-(cyclopropylmethyl)-3-fluoroisonicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(cyclopropylmethyl)-3-fluoroisonicotinamide” is a compound that contains an isonicotinamide group, which is a derivative of pyridine, and a cyclopropylmethyl group. The presence of a fluorine atom at the 3-position of the isonicotinamide group could potentially influence its chemical properties and biological activity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring (from the isonicotinamide group), a cyclopropyl group, and a fluorine atom. The exact spatial arrangement of these groups could significantly influence the compound’s properties .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyridine ring, the fluorine atom, and the cyclopropyl group. The pyridine ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions. The fluorine atom is highly electronegative, which could make the compound a target for nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its polarity, potentially influencing its solubility in different solvents. The cyclopropyl group could influence its steric properties .科学的研究の応用

Opioid Antagonist Synthesis

This compound is a key intermediate in the synthesis of opioid antagonists like naloxone and naltrexone . These antagonists are crucial for reversing opioid overdoses and treating dependencies. The modification of the N-methyl group of morphinan alkaloids significantly impacts their pharmacological properties, and the introduction of the N-(cyclopropylmethyl) group enhances their antagonist activity.

Green Chemistry in Pharmaceutical Synthesis

The sustainable synthesis of noroxymorphone, which is an important step in producing opioid antagonists, utilizes this compound. The process involves an electrochemical N-demethylation step that is safer and more environmentally friendly compared to traditional methods involving harmful reagents .

GPCR Ligand Discovery

The compound serves as a building block in designing peptide–drug conjugate ligands for the kappa-opioid receptor (KOR) . This is significant for the development of new therapeutics for medical applications such as pain conditions, leveraging the compound’s ability to modulate receptor activity.

Analgesic Development

As part of the opioid analgesic development process, this compound’s derivatives are explored for their analgesic properties. The goal is to create pain-relief medications with fewer side effects and reduced potential for abuse .

Antinociception Studies

In vivo efficacy studies have shown that derivatives of this compound induce potent KOR-mediated antinociception in animal models . This application is vital for understanding pain pathways and developing non-addictive painkillers.

Electroorganic Synthesis

The compound is used in electroorganic synthesis processes as part of a scalable flow electrolysis cell, improving reaction throughput and space-time yield. This application is a step towards more sustainable and efficient pharmaceutical manufacturing .

将来の方向性

作用機序

Target of Action

Similar compounds have been found to interact with mitogen-activated protein kinase 14 . This enzyme plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Mode of Action

For instance, it might inhibit or activate the function of its target, leading to downstream effects on cellular signaling pathways .

Biochemical Pathways

For instance, they can participate in the biosynthesis of cyclopropane in natural products, which can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .

Pharmacokinetics

Similar compounds have shown that the presence of a carbonyl group at position 6 is preferable to a hydroxyl function, enhancing receptor affinity and agonist potency in vitro and in vivo .

Result of Action

In vivo, they were highly effective against acute thermal nociception in mice with marked increased antinociceptive potency compared to the lead molecules .

特性

IUPAC Name |

N-(cyclopropylmethyl)-3-fluoropyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-9-6-12-4-3-8(9)10(14)13-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOWZZZUTLYFME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=C(C=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclopropylmethyl)-3-fluoroisonicotinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(azetidin-1-yl)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2875378.png)

![2-ethyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2875381.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea](/img/structure/B2875382.png)

![methyl 2-amino-11-(carbamoylmethyl)-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano [3,2-c]pyridine-4,3'-indoline]-3-carboxylate](/img/structure/B2875384.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2875387.png)

![N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide](/img/structure/B2875389.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2875391.png)

![4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2875393.png)

![2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2875395.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2875396.png)